molecular formula C12H14N2O B2758182 1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole CAS No. 218632-21-4

1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole

Cat. No.: B2758182
CAS No.: 218632-21-4
M. Wt: 202.257
InChI Key: RMNFRZLDCSVIFW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-Pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a methoxyphenyl group at the first position and two methyl groups at the third and fifth positions of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with 3,5-dimethyl-2-pyrazoline-1-one under acidic conditions. The reaction is usually carried out in ethanol at reflux temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-Pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation can yield 1-(4-hydroxyphenyl)-3,5-dimethyl-1H-Pyrazole.
  • Reduction can produce 1-(4-methoxyphenyl)-3,5-dimethyl-1,2-dihydropyrazole.
  • Substitution reactions can lead to various halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives have shown potential as enzyme inhibitors and bioactive agents.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group can enhance its binding affinity and specificity through hydrogen bonding and hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-indole
  • 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-imidazole
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness: 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-Pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it may offer different binding affinities and selectivities in biological systems, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-8-10(2)14(13-9)11-4-6-12(15-3)7-5-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNFRZLDCSVIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxyphenylhydrazine hydrochloride (118.7 g, 0.68 mol) in 300 ML of glacial acetic acid was added 2,4-pentanedione (68.0 g, 0.68 mol). The resulting solution was stirred at 100° C. for 18 h and then was cooled and concentrated in vacuo. The residue was dissolved in ethyl acetate, filtered through a pad of silica gel and concentrated to afford 131 g (95%) of the title compound, which was used without purification. LRMS (NH4-CI): 203.3 (M+H)+.
Quantity
118.7 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxyphenylhydrazine hydrochloride (118.7 g, 0.68 mol) in 300 mL of glacial acetic acid was added 2, 4-pentanedione (68.0 g, 0.68 mol). The resulting solution was stirred at 100° C. for 18 h and then was cooled and concentrated in vacuo. The residue was dissolved in ethyl acetate, filtered through a pad of silica gel and concentrated to afford 131 g (95%) of the title compound, which was used without purification. LRMS (NH4 -CI): 203.3 (M+H)+.
Quantity
118.7 g
Type
reactant
Reaction Step One
[Compound]
Name
4-pentanedione
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
95%

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